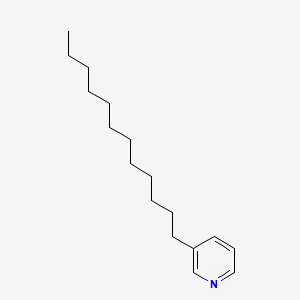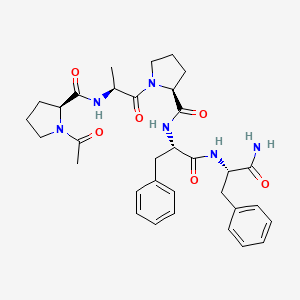
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically proline, alanine, and phenylalanine, with an acetyl group at the N-terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale. Automation and optimization of SPPS can enhance efficiency and yield. Additionally, purification steps such as HPLC are crucial to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like DTT or TCEP.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptide fragments.
Aplicaciones Científicas De Investigación
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with proteins.
Medicine: Explored for therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide would depend on its specific biological target. Generally, peptides can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and functional assays.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with a tyrosine residue instead of phenylalanine.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with a methyl ester group.
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide is unique due to its specific sequence and acetylation, which can influence its stability, solubility, and biological activity compared to other peptides.
Propiedades
Número CAS |
60240-22-4 |
|---|---|
Fórmula molecular |
C33H42N6O6 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N6O6/c1-21(35-31(43)27-15-9-17-38(27)22(2)40)33(45)39-18-10-16-28(39)32(44)37-26(20-24-13-7-4-8-14-24)30(42)36-25(29(34)41)19-23-11-5-3-6-12-23/h3-8,11-14,21,25-28H,9-10,15-20H2,1-2H3,(H2,34,41)(H,35,43)(H,36,42)(H,37,44)/t21-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
MQDWFWWGAUXPEI-OZDPOCAXSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)C |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C4CCCN4C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



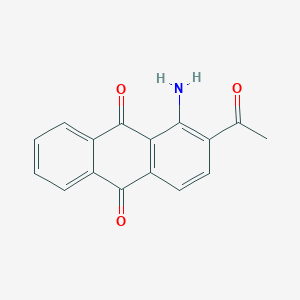

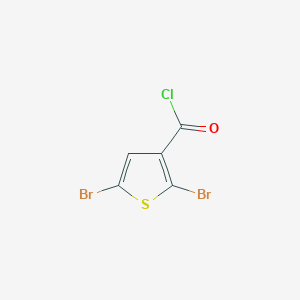
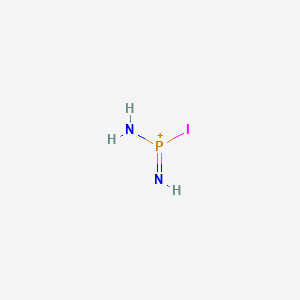
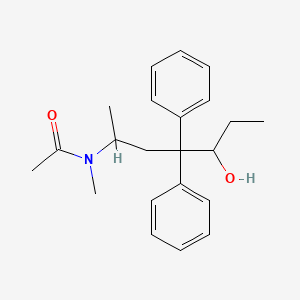
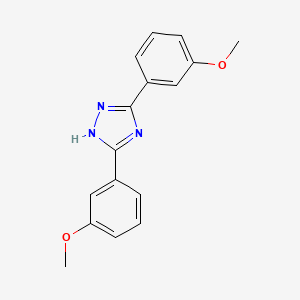
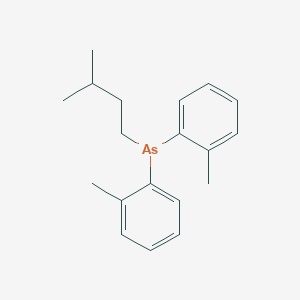
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
